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molecular formula C8H11NO2 B8492831 N-methyl-3-(furan-2-yl)propanamide

N-methyl-3-(furan-2-yl)propanamide

Cat. No. B8492831
M. Wt: 153.18 g/mol
InChI Key: SEJLBHRRKBANHM-UHFFFAOYSA-N
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Patent
US05308857

Procedure details

A solution of methyl 3-(furan-2-yl)propanate (4.0 g) in 40% methylamine methanol solution (50 ml) was stirred for 5 hours at room temperature. The solvent was removed under reduced pressure to afford N-methyl-3-(furan-2-yl)propanamide (4.0 g).
Quantity
4 g
Type
reactant
Reaction Step One
Name
methylamine methanol
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][CH2:7][C:8]([O:10]C)=O.CO.[CH3:14][NH2:15]>>[CH3:14][NH:15][C:8](=[O:10])[CH2:7][CH2:6][C:2]1[O:1][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
O1C(=CC=C1)CCC(=O)OC
Name
methylamine methanol
Quantity
50 mL
Type
reactant
Smiles
CO.CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CNC(CCC=1OC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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